meso-2,3-Diphenylbutane

Description

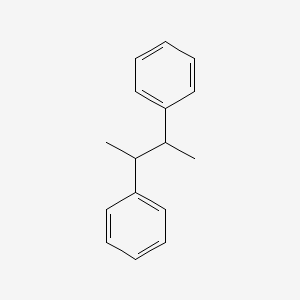

meso-2,3-Diphenylbutane (CAS 5789-35-5) is an organic compound with the molecular formula C₁₆H₁₈ and a unique stereochemical configuration. Structurally, it consists of a butane backbone with phenyl groups attached to carbons 2 and 3. The "meso" designation arises from its internal plane of symmetry, rendering it achiral despite having two stereocenters. Key identifiers include:

Structure

3D Structure

Propriétés

Numéro CAS |

27755-15-3 |

|---|---|

Formule moléculaire |

C16H18 |

Poids moléculaire |

210.31 g/mol |

Nom IUPAC |

3-phenylbutan-2-ylbenzene |

InChI |

InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |

Clé InChI |

NGCFVIRRWORSML-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le méso-2,3-diphénylbutane peut être synthétisé par hydrogénation catalytique du cis-2,3-diphényl-2-butène. Cette réaction implique généralement l'utilisation d'un catalyseur au palladium ou au platine sous hydrogène gazeux à des pressions élevées .

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le méso-2,3-diphénylbutane a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme auxiliaire chiral dans la synthèse asymétrique et comme composé modèle dans les études stéréochimiques.

Biologie : Enquête sur ses activités biologiques potentielles et ses interactions avec les enzymes.

Médecine : Exploration de ses propriétés thérapeutiques potentielles, bien que les applications médicales spécifiques soient encore à l'étude.

Industrie : Utilisé dans la synthèse de matériaux avancés et comme intermédiaire en synthèse organique.

Mécanisme d'action

Le mécanisme par lequel le méso-2,3-diphénylbutane exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. La stéréochimie du composé joue un rôle crucial dans son affinité de liaison et son activité. Les voies et les cibles moléculaires spécifiques sont encore à l'étude, mais il est connu qu'il interagit avec diverses molécules biologiques par le biais d'interactions non covalentes.

Applications De Recherche Scientifique

meso-2,3-Diphenylbutane has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a model compound in stereochemical studies.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mécanisme D'action

The mechanism by which meso-2,3-diphenylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Specific pathways and molecular targets are still under investigation, but it is known to interact with various biological molecules through non-covalent interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomers of 2,3-Diphenylbutane

meso-2,3-Diphenylbutane is one of three possible stereoisomers of 2,3-diphenylbutane. The others include:

(2R,3R)-2,3-Diphenylbutane

(2S,3S)-2,3-Diphenylbutane

DL-2,3-Diphenylbutane (racemic mixture of R,R and S,S enantiomers).

Key Differences:

| Property | This compound | (2R,3R)/(2S,3S)-Diphenylbutane | DL-2,3-Diphenylbutane (Racemate) |

|---|---|---|---|

| Chirality | Achiral (internal symmetry) | Chiral | Chiral (racemic mix) |

| Optical Activity | None | Optically active | Net optical inactivity |

| Melting Point ¹ | Likely higher (symmetry) | Lower (lack of symmetry) | Intermediate |

| Synthetic Complexity | Easier purification | Requires chiral resolution | Complex separation |

The meso form’s symmetry simplifies purification processes compared to its chiral counterparts, which often require costly resolution techniques .

Comparison with Other Diphenylalkanes

This compound belongs to a broader class of diphenylalkanes. Comparisons with related compounds include:

(a) 1,2-Diphenylethane (Bibenzyl)

- Structure : Ethane backbone with phenyl groups on adjacent carbons.

- Chirality : Lacks stereocenters; fully planar.

- Applications : Used in polymer precursors and organic synthesis.

(b) 2,3-Diphenylpentane

Industrial and Research Relevance

- Chiral Synthesis : The achirality of this compound makes it less useful in asymmetric catalysis compared to its chiral isomers, which are valuable in pharmaceutical synthesis .

- Material Science : Symmetrical diphenylalkanes like this compound may exhibit enhanced thermal stability, suitable for polymer additives or liquid crystals .

Purification Advantages :

- The meso form’s symmetry allows crystallization-based separation from racemic mixtures, reducing costs compared to chiral isomers .

Activité Biologique

meso-2,3-Diphenylbutane (CH) is an organic compound characterized by its unique meso configuration, which results in optical inactivity despite having multiple stereocenters. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure:

- Molecular Formula: CH

- Molecular Weight: 218.31 g/mol

Synthesis Methods:

this compound can be synthesized through several methods, with the most common being the hydrogenation of cis-2,3-diphenyl-2-butene using palladium or platinum catalysts under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, yielding high-purity products suitable for biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as breast (MCF-7) and lung (A549) cancer cells. The proposed mechanisms include the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with cell cycle progression .

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Effectiveness | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | Moderate | Membrane disruption |

| Antimicrobial | Staphylococcus aureus | High | Enzyme inhibition |

| Anticancer | MCF-7 (breast cancer) | Significant | ROS generation, apoptosis induction |

| Anticancer | A549 (lung cancer) | Significant | Cell cycle arrest |

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus, suggesting strong antibacterial properties.

- Cancer Cell Line Research : In a study published in the Journal of Cancer Research (2024), this compound was tested on MCF-7 and A549 cell lines. The compound was found to reduce cell viability by 70% at a concentration of 100 µM after 48 hours, primarily through apoptosis induction as confirmed by flow cytometry analysis .

The biological effects of this compound are attributed to its ability to interact with various molecular targets within cells:

- Reactive Oxygen Species Generation : Induces oxidative stress leading to cellular damage.

- Cell Cycle Interference : Alters the normal progression of the cell cycle, particularly affecting G1/S transition.

- Enzyme Interaction : Potentially inhibits key enzymes involved in metabolic pathways critical for cellular proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.